(2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid
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Overview
Description
(2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid is a stereoisomer of octahydroindole-2-carboxylic acid. This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, including Perindopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid typically involves the diastereoselective α-alkylation of oxazolidinone. This method provides a convenient and concise route to enantiopure α-tetrasubstituted derivatives of this stereoisomer . The reaction conditions often include the use of strong bases and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process typically includes steps such as purification and crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Industry: Employed in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of (2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of Perindopril, it contributes to the inhibition of the angiotensin-converting enzyme, thereby reducing blood pressure and alleviating heart failure symptoms . The molecular targets include the ACE enzyme, and the pathways involved are related to the renin-angiotensin-aldosterone system.
Comparison with Similar Compounds
Similar Compounds
(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid: A closely related compound with similar structural features and applications.
Perindopril tert-Butylamine: Another related compound used in the synthesis of Perindopril.
Uniqueness
(2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid is unique due to its specific stereochemistry, which is crucial for its role as an intermediate in pharmaceutical synthesis. Its ability to undergo diastereoselective reactions makes it valuable for producing enantiopure compounds, which are essential in drug development .
Properties
IUPAC Name |
(2S,3aS,7aS)-1-acetyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h8-10H,2-6H2,1H3,(H,14,15)/t8-,9-,10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIKFDMILLVWHA-GUBZILKMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2CCCCC2CC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111836-22-7 |
Source
|
Record name | 1-Acetyloctahydro-1H-indole-2-carboxylic acid, (2S,3aS,7aS)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111836227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-ACETYLOCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID, (2S,3AS,7AS)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51ANB778KK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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